molecular formula C9H12FN B1400977 1-(4-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 1270420-27-3

1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B1400977
CAS No.: 1270420-27-3
M. Wt: 153.2 g/mol
InChI Key: PQULUYWADYJNDJ-UHFFFAOYSA-N
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Description

It is a substituted amphetamine that has gained popularity due to its euphoric and stimulating effects. This compound is structurally related to amphetamines and has been used for recreational purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-methylphenyl)ethan-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane to form 4-fluoro-2-methylphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(4-fluoro-2-methylphenyl)ethylamine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of different amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other chemical compounds.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the compound’s euphoric and stimulating effects.

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)ethan-1-amine is similar to other substituted amphetamines, such as:

    Amphetamine: Known for its stimulant effects and used in the treatment of ADHD.

    Methamphetamine: A potent stimulant with high potential for abuse.

    3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects and used recreationally.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other amphetamines. The presence of the fluorine atom and the methyl group on the phenyl ring contributes to its unique effects and metabolic profile.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQULUYWADYJNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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